4-Bromo-5-chloro-6-methylquinoline
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Overview
Description
4-Bromo-5-chloro-6-methylquinoline is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound’s structure includes a quinoline ring substituted with bromine, chlorine, and a methyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 6-methylquinoline. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives with varying oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
4-Bromo-5-chloro-6-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-6-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromoquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Uniqueness
4-Bromo-5-chloro-6-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
4-bromo-5-chloro-6-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |
InChI Key |
BJXIQMNBPXLBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2C=C1)Br)Cl |
Origin of Product |
United States |
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